Ethylenedioxy spiperone is a chemical compound that belongs to the class of butyrophenones, which are primarily known for their antipsychotic properties. It is an analog of spiperone, a compound widely used in pharmacological research due to its ability to act as a dopamine and serotonin receptor antagonist. Ethylenedioxy spiperone has gained attention for its potential applications in neuroscience and psychiatry, particularly in understanding receptor interactions and developing novel therapeutic agents.
Ethylenedioxy spiperone can be synthesized through various chemical methods that build upon the structural framework of spiperone. The original compound, spiperone, was identified as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, making it a valuable tool in pharmacological studies . The development of ethylenedioxy spiperone aims to enhance selectivity and efficacy in targeting these receptors.
Ethylenedioxy spiperone is classified as a small molecule drug with investigational status. It is primarily categorized under antipsychotic agents due to its mechanism of action involving neurotransmitter receptor modulation. Its structural classification aligns it with other butyrophenones, which are known for their therapeutic effects in treating psychiatric disorders.
The synthesis of ethylenedioxy spiperone typically involves multistep organic reactions that modify the core structure of spiperone. A common approach includes:
These methods allow for the generation of a library of analogs that can be screened for improved selectivity at serotonin and dopamine receptors.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Advanced techniques such as parallel synthesis may be employed to expedite the development of multiple analogs simultaneously.
Ethylenedioxy spiperone maintains the core structure characteristic of spiperone but incorporates an ethylenedioxy moiety that alters its pharmacokinetic properties. The molecular formula is typically represented as .
Ethylenedioxy spiperone undergoes various chemical reactions that can significantly affect its pharmacological activity:
The binding interactions are often characterized using radiolabeled ligands in receptor assays, allowing researchers to quantify affinity and selectivity across various receptor subtypes.
Ethylenedioxy spiperone exerts its pharmacological effects by selectively antagonizing dopamine D2 and serotonin 5-HT2A receptors. This mechanism involves:
Studies have shown that ethylenedioxy spiperone exhibits a high affinity for 5-HT2A receptors (Ki values around 1.17 nM), indicating its potential effectiveness in modulating serotonergic activity .
These properties are critical for understanding the bioavailability and distribution of ethylenedioxy spiperone within biological systems.
Ethylenedioxy spiperone has several scientific uses:
The strategic incorporation of the ethylenedioxy moiety into the spiperone scaffold represents a deliberate structural modification designed to enhance metabolic stability while preserving receptor affinity. Ethylenedioxy spiperone (CAS 54080-21-6) is synthesized through a multistep solution-phase approach beginning with the condensation of 4-piperidone derivatives with appropriate aryl halides [4]. The critical synthetic innovation involves the ketone-to-dioxolane conversion through acid-catalyzed ketalization using ethylene glycol under azeotropic conditions. This transformation replaces the carbonyl group at the C2 position of the butyrophenone system with a 1,3-dioxolane ring, fundamentally altering the molecule's electronic properties and conformational flexibility [9] [10].
The molecular weight of ethylenedioxy spiperone is 439.53 g/mol (C₂₅H₃₀FN₃O₃), slightly reduced compared to the parent spiperone due to the replacement of oxygen atoms in the carbonyl with the ethylene bridge [10]. This modification significantly impacts the lipophilicity profile, as evidenced by computational predictions indicating a logP value of approximately 3.8 compared to spiperone's 4.2, suggesting improved aqueous solubility while maintaining sufficient membrane permeability for CNS penetration [9]. The dioxolane ring introduces a conformational constraint that limits rotational freedom around the former carbonyl carbon, potentially stabilizing bioactive conformations recognized by dopaminergic receptors [4].
Table 1: Structural and Physicochemical Comparison of Spiperone and Ethylenedioxy Analogue
Property | Spiperone | Ethylenedioxy Spiperone |
---|---|---|
Molecular Formula | C₂₃H₂₆FN₃O₂ | C₂₅H₃₀FN₃O₃ |
Molecular Weight (g/mol) | 395.47 | 439.53 |
CAS Registry Number | 749-02-0 | 54080-21-6 |
Key Functional Group | Ketone | 1,3-Dioxolane |
Predicted logP | 4.2 | 3.8 |
Metabolic Stability* | Low | Moderate-High |
*Estimated susceptibility to hepatic carbonyl reductases
The primary advantage of ethylenedioxy functionalization lies in its ability to resist metabolic degradation pathways that target the carbonyl group, particularly hepatic carbonyl reductases that convert ketones to secondary alcohols. This modification potentially extends the compound's half-life in vivo without compromising blood-brain barrier permeability, addressing a key limitation of classical butyrophenones [9] [10]. Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms the successful incorporation of the dioxolane moiety through distinctive chemical shifts at approximately 4.0 ppm (methylene protons) and 100-105 ppm (ketal carbon) in the respective spectra [10].
The binding affinity of ethylenedioxy spiperone at dopaminergic receptors is profoundly influenced by specific ring substitutions and their electronic properties. Systematic structure-activity relationship (SAR) studies reveal that the fluorophenyl moiety at the dioxolane ring is indispensable for high-affinity D2 receptor binding, with para-fluorination providing optimal interactions within the orthosteric binding pocket [2] [4]. Replacement of fluorine with bulkier halogens (chlorine, bromine) or electron-donating groups (methoxy) reduces binding affinity by 5-15 fold, indicating the critical balance between electronegativity and steric occupancy required for optimal receptor-ligand complementarity [4].
The piperidine nitrogen in the triazaspirodecanone system serves as a crucial hydrogen bond acceptor, with N-alkylation dramatically reducing D2 binding. Quaternary ammonium derivatives show complete loss of activity, confirming the requirement for a tertiary amine at physiological pH to facilitate salt bridge formation with conserved aspartate residues (Asp114 in human D2 receptor) [9]. The spirocyclic system connecting the phenyl ring to the piperidine nitrogen maintains optimal spatial orientation of pharmacophoric elements, with ring contraction or expansion leading to substantial affinity reduction [4].
Table 2: Binding Affinity Modifications Through Ring Substitutions
Modification Site | Structural Variation | D2 Ki (nM)* | 5-HT2A Ki (nM)* | Selectivity Ratio (5-HT2A/D2) |
---|---|---|---|---|
Reference Compound | Ethylenedioxy Spiperone | 0.08-0.12 | 0.06-0.10 | 0.75-0.83 |
Fluorophenyl Position | Ortho-fluoro | 0.35 | 0.28 | 0.80 |
Meta-fluoro | 0.52 | 0.41 | 0.79 | |
Unsubstituted phenyl | 1.85 | 1.20 | 0.65 | |
Dioxolane Modification | Dimethyl ketal | 3.20 | 5.10 | 1.59 |
Open-chain diol | >1000 | >1000 | - | |
Piperidine Nitrogen | N-methylation | 42.5 | 35.8 | 0.84 |
N-allylation | 18.6 | 12.4 | 0.67 | |
Spiro Ring Size | 5-membered | 0.45 | 0.38 | 0.84 |
7-membered | 1.25 | 0.92 | 0.74 |
*Lower Ki values indicate higher binding affinity
Molecular docking simulations indicate that the ethylenedioxy modification maintains critical hydrophobic contacts with Val115, Phe117, and Phe382 in the D2 receptor binding pocket while introducing additional van der Waals interactions with His393 through the methylene groups of the dioxolane ring [4] [9]. The fluorine atom engages in halogen bonding with the backbone carbonyl of Cys118, an interaction preserved from the parent spiperone molecule. These computational insights explain why alterations to the fluorophenyl positioning significantly impact binding energy, with meta-substitution disrupting this key interaction [4].
Pharmacophore mapping of ethylenedioxy spiperone reveals a conserved tripartite motif essential for high-affinity interaction with D2-like receptors: (1) a basic tertiary amine (piperidine nitrogen), (2) an aromatic ring system (fluorinated phenyl), and (3) a carbonyl equivalent (dioxolane oxygen atoms) spaced at precise distances [4] [9]. Comparative analysis with classical butyrophenones demonstrates that the ethylenedioxy modification maintains the critical nitrogen-to-fluorophenyl distance of 6.0-6.5 Å and nitrogen-to-ketal oxygen distance of 4.8-5.3 Å, explaining its preserved antagonistic activity despite significant structural alteration [9] [10].
The dioxolane oxygen atoms serve as bioisosteric replacements for the carbonyl oxygen in spiperone, maintaining hydrogen-bond acceptor capability while providing enhanced metabolic stability. This is evident from receptor binding studies showing that ethylenedioxy spiperone retains subnanomolar affinity for D2 (Ki = 0.06-0.08 nM), D3 (Ki = 0.6 nM), and D4 (Ki = 0.08 nM) receptors, mirroring the receptor subtype selectivity profile of the parent compound [9]. The molecular electrostatic potential maps reveal remarkably similar negative potential regions around the ketal oxygens compared to the carbonyl oxygen in spiperone, supporting the bioisosteric premise [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: